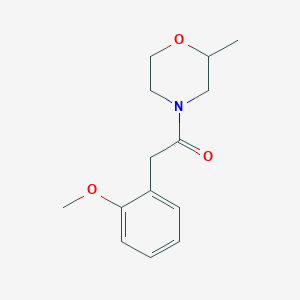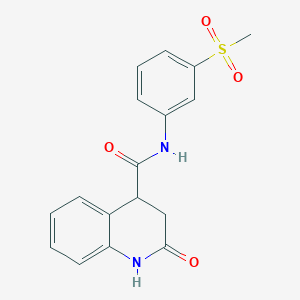![molecular formula C15H17N3O2 B7492306 Imidazol-1-yl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492306.png)
Imidazol-1-yl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imidazol-1-yl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone, also known as MPIM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
科学的研究の応用
Imidazol-1-yl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, Imidazol-1-yl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In neuroscience, Imidazol-1-yl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone has been shown to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood, motivation, and reward. In pharmacology, Imidazol-1-yl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone has been used as a tool compound to study the mechanism of action of various drugs and receptors.
作用機序
The mechanism of action of Imidazol-1-yl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone involves the modulation of the activity of certain neurotransmitters, such as dopamine and serotonin, by binding to their respective receptors. Imidazol-1-yl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone has been shown to act as a partial agonist of the dopamine D2 receptor and a full agonist of the serotonin 5-HT1A receptor. This dual activity of Imidazol-1-yl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone makes it a potential drug candidate for the treatment of various psychiatric and neurological disorders.
Biochemical and Physiological Effects:
Imidazol-1-yl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of intracellular calcium levels, and the activation of certain signaling pathways. These effects are mediated by the binding of Imidazol-1-yl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone to specific receptors and the subsequent activation of downstream signaling cascades.
実験室実験の利点と制限
One of the main advantages of Imidazol-1-yl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone is its high potency and selectivity for specific receptors, which makes it a valuable tool compound for studying the mechanism of action of various drugs and receptors. However, one of the limitations of Imidazol-1-yl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone is its limited solubility in aqueous solutions, which can make it difficult to use in certain lab experiments.
将来の方向性
There are several future directions for the research on Imidazol-1-yl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone, including the development of more potent and selective analogs, the investigation of its potential applications in the treatment of various diseases, and the elucidation of its mechanism of action at the molecular level. Additionally, the use of Imidazol-1-yl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone as a tool compound for studying the function of specific receptors and signaling pathways in various biological systems is an area of active research.
合成法
The synthesis of Imidazol-1-yl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone involves the reaction of 3-methoxyphenylacetonitrile with 1H-imidazole-1-carboxaldehyde in the presence of sodium triacetoxyborohydride. The resulting product is then treated with pyrrolidine and acetic acid to obtain Imidazol-1-yl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone in high yields.
特性
IUPAC Name |
imidazol-1-yl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-20-13-5-2-4-12(10-13)14-6-3-8-18(14)15(19)17-9-7-16-11-17/h2,4-5,7,9-11,14H,3,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTFLMGVGAAYDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CCCN2C(=O)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

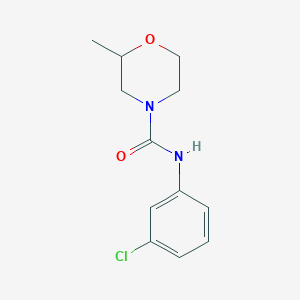
![[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B7492228.png)

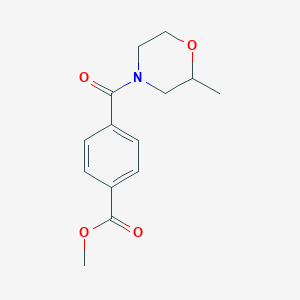
![Imidazol-1-yl-[2-(4-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492250.png)
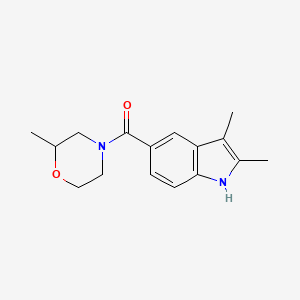
![Cyclohexyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492262.png)
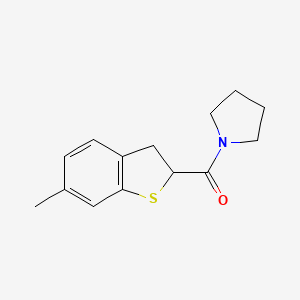

![2-Bicyclo[2.2.1]hept-5-enyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492297.png)

![Cyclobutyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492302.png)
